n-Methyl-2-(3-phenylureido)acetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-2-(3-phenylureido)acetamide can be achieved through the reaction of methyl cyanoacetate with substituted aryl or heteryl amines under different conditions. One common method involves the direct treatment of amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring the reactants without solvent at a steam bath temperature of 70°C for 6 hours, followed by stirring at room temperature overnight . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
Types of Reactions
n-Methyl-2-(3-phenylureido)acetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions depend on the desired products and the nature of the reactants involved.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
n-Methyl-2-(3-phenylureido)acetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of n-Methyl-2-(3-phenylureido)acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to form hydrogen bonds, which play a crucial role in its biological activity . The exact molecular targets and pathways depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
N-methylacetamide: A simpler analog used as a model for hydrogen bonds in peptides.
Cyanoacetamides: A class of compounds with similar structures and reactivity.
Uniqueness
n-Methyl-2-(3-phenylureido)acetamide is unique due to its specific structure, which includes a phenylureido group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C10H13N3O2 |
---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
N-methyl-2-(phenylcarbamoylamino)acetamide |
InChI |
InChI=1S/C10H13N3O2/c1-11-9(14)7-12-10(15)13-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,11,14)(H2,12,13,15) |
InChI Key |
NBOAWBKEWBNLID-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CNC(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
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